molecular formula C9H21NO2S B1399978 5-(Butane-1-sulfonyl)-pentylamine CAS No. 1341282-08-3

5-(Butane-1-sulfonyl)-pentylamine

Cat. No.: B1399978
CAS No.: 1341282-08-3
M. Wt: 207.34 g/mol
InChI Key: XBKXFXBWHABRML-UHFFFAOYSA-N
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Description

5-(Butane-1-sulfonyl)-pentylamine is a chemical compound that contains a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfone .


Molecular Structure Analysis

The molecular structure of this compound includes a butane-1-sulfonyl group attached to a pentylamine . The compound contains a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfone .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Strain-Release Reagents Synthesis : A study presented a one-pot procedure for synthesizing 1-sulfonylbicyclo[1.1.0]butanes, which are valuable in organic synthesis due to their bench stability and high reactivity in strain-releasing processes. This method can potentially be adapted for synthesizing compounds similar to 5-(Butane-1-sulfonyl)-pentylamine (Jung & Lindsay, 2022).

  • N-Sulfonylamine Synthesis and Application : Research demonstrated the generation of N-sulfonylamine and its application in [2+4] cycloadditions, suggesting the potential utility of this compound in similar reactions (Tornus & Schaumann, 1996).

Material Science and Nanotechnology

  • Graphene Dispersants : Sodium 4-(pyrene-1-yl)butane-1-sulfonate, an analogue of this compound, has been found to enhance the stability of aqueous reduced graphene oxide dispersions, suggesting potential applications in nanotechnology and material science (Heard et al., 2019).

  • Nanosized N-Sulfonated Brönsted Acidic Catalyst : A novel nanosized N-sulfonated acid was developed for synthesizing polyhydroquinoline derivatives, indicating the potential of this compound in catalysis and material science applications (Goli-Jolodar, Shirini & Seddighi, 2016).

Biomedical Research

  • Antimicrobial Evaluation : Research on sulfonate derivatives, related to this compound, revealed their potential antimicrobial and antifungal activities, which could be significant in developing new antimicrobial agents (Fadda, El-Mekawy & AbdelAal, 2016).

  • Sulfobetaine Copolymers : Studies on polysulfobetaines, polymers with zwitterionic side chains like this compound, show promise in biomedical applications due to their antifouling properties and hemocompatibility (Woodfield et al., 2014).

Environmental and Catalysis Applications

  • Organocatalysis : A study on aprotic imidazolium zwitterion showed its efficiency as an organocatalyst for the synthesis of tetrazoles. The structure of this catalyst suggests potential uses for this compound in similar applications (Rahman et al., 2014).

  • Alkane Isomerization : Research on the isomerization of n-butane and n-pentane in the presence of sulfated zirconia highlights the role of sulfonates in catalytic processes, which could be relevant for this compound (Ahmad et al., 2003).

Properties

IUPAC Name

5-butylsulfonylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXFXBWHABRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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